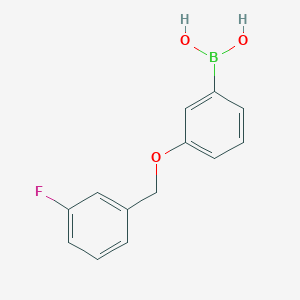

(3-((3-Fluorbenzyl)oxy)phenyl)boronsäure

Übersicht

Beschreibung

“(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C₁₃H₁₂BFO₃ . It has a molecular weight of 246.0420 g/mol .

Synthesis Analysis

The synthesis of “(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid” and similar boronic acid compounds has been discussed in various studies . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

The molecular structure of “(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is characterized by a dioxy-boron fragment that is close to co-planar with the benzene ring to which the B atom is connected . The dihedral angle between the two benzene rings is 14.8° .

Chemical Reactions Analysis

Boronic acids, such as “(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid”, have been tested for the inhibition of NorA efflux pump, and compounds 6-(3-phenylpropoxy)pyridine-3-boronic acid (76) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (77) proved to be efficient .

Physical And Chemical Properties Analysis

“(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid” has a density of 1.3±0.1 g/cm³, a boiling point of 425.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 71.6±3.0 kJ/mol, and it has a flash point of 210.8±31.5 °C . The compound has a molar refractivity of 64.5±0.4 cm³, and its polar surface area is 50 Ų .

Wissenschaftliche Forschungsanwendungen

Biomedizin und Arzneimittelentwicklung

4-(3'-Fluorbenzyloxy)phenylboronsäure ist eine Schlüsselverbindung in der Biomedizin, insbesondere bei der Entwicklung neuer Medikamente und Therapien. Sie dient als Baustein für die Synthese von pharmazeutischen Wirkstoffen, die auf bestimmte Rezeptoren oder Signalwege abzielen, was für die Behandlung bestimmter Krankheiten entscheidend sein kann .

Organische Synthese

Diese Verbindung wird aufgrund ihrer Reaktivität und Vielseitigkeit als Ausgangsmaterial in der organischen Synthese verwendet. Sie spielt eine bedeutende Rolle bei der Herstellung komplexer Moleküle, die in verschiedenen chemischen Reaktionen und Prozessen eingesetzt werden .

Hemmung von Serinprotease- und Kinase-Enzymen Phenylboronsäuren, einschließlich (3-((3-Fluorbenzyl)oxy)phenyl)boronsäure, wirken als Inhibitoren für Serinprotease- und Kinase-Enzyme. Diese Enzyme sind dafür bekannt, das Wachstum, das Fortschreiten und die Metastasierung von Tumorzellen zu fördern, was diese Verbindungen in der Krebsforschung wertvoll macht .

Boron-Neutronen-Einfangtherapie (BNCT)

Borverbindungen sind ein integraler Bestandteil der BNCT, einer Art Strahlentherapie, die zur Behandlung von Tumoren eingesetzt wird. Das Bor wird in die Tumorzellen eingebracht und dann mit Neutronen bestrahlt, wodurch Reaktionen ausgelöst werden, die die Krebszellen abtöten .

Kohlenhydraterkennung

Phenylboronsäuren können reversibel an Zucker und Diolverbindungen binden, wodurch sie Kohlenhydrate wie Glukose im Blut und Sialinsäure (SA) in Krebszellen erkennen können. Diese Eigenschaft ist besonders nützlich für biomedizinische Sensoren und gezielte Krebstherapien .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols in the target molecules .

Mode of Action

The mode of action of 3-(3’-Fluorobenzyloxy)phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets. The boronic acid moiety in the compound can interact with diols in the target molecules, leading to changes in the target’s function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

The compound’s molecular weight (246042 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

The compound’s potential to form reversible covalent bonds with diols in target molecules suggests that it could modulate the function of these targets, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-(3’-Fluorobenzyloxy)phenylboronic acid could be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions is known to be influenced by the reaction conditions . Additionally, the compound’s Log Kow value, a measure of its lipophilicity, could influence its absorption and distribution in the body .

Biochemische Analyse

Biochemical Properties

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is crucial in the development of sensors and inhibitors for enzymes that contain diol groups. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active sites. These interactions can modulate the activity of the enzymes, making (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid a valuable tool in biochemical studies .

Cellular Effects

The effects of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can affect processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid exerts its effects through binding interactions with biomolecules. It forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects are crucial for determining the safe and effective use of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid in biochemical research and potential therapeutic applications .

Metabolic Pathways

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic pathways can influence the compound’s efficacy and toxicity in biological systems .

Transport and Distribution

Within cells and tissues, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is essential for optimizing its use in biochemical studies .

Subcellular Localization

The subcellular localization of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences .

Eigenschaften

IUPAC Name |

[3-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVHSTHPCKWLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584761 | |

| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072951-62-2 | |

| Record name | B-[3-[(3-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)